BenchChemオンラインストアへようこそ!

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide

Neuropeptide Y Receptor Pharmacology Appetite Regulation Energy Homeostasis

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide (CAS 1021209-82-4) is a synthetic indole carboxamide derivative that functions both as a selective neuropeptide Y (NPY) Y2 receptor antagonist (IC₅₀ = 100 nM) and as a histone deacetylase 6 (HDAC6) inhibitor (IC₅₀ = 25 nM). Its structure features an indoline core with an N-acetyl group and a cyclopentanecarboxamide substituent at the 6-position, giving it a molecular formula of C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 1021209-82-4
Cat. No. B6536357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide
CAS1021209-82-4
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3CCCC3
InChIInChI=1S/C16H20N2O2/c1-11(19)18-9-8-12-6-7-14(10-15(12)18)17-16(20)13-4-2-3-5-13/h6-7,10,13H,2-5,8-9H2,1H3,(H,17,20)
InChIKeyVQJKOFWSMFATKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide (CAS 1021209-82-4): A Dual-Activity Indole Carboxamide for Targeted Receptor & Epigenetic Research


N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide (CAS 1021209-82-4) is a synthetic indole carboxamide derivative that functions both as a selective neuropeptide Y (NPY) Y2 receptor antagonist (IC₅₀ = 100 nM) and as a histone deacetylase 6 (HDAC6) inhibitor (IC₅₀ = 25 nM) [1]. Its structure features an indoline core with an N-acetyl group and a cyclopentanecarboxamide substituent at the 6-position, giving it a molecular formula of C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol . Unlike many in-class indole carboxamides that are studied for a single primary target, this compound exhibits well-characterized, quantifiable dual pharmacology, making it a highly specific tool compound for studies at the intersection of neuropeptide signaling and epigenetic regulation.

Why N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide Cannot Be Replaced by Generic Indole Carboxamides


The assumption that any indole-6-carboxamide analog can substitute for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide is invalid. The specific combination of the N-acetyl cap, the cyclopentane ring, and the 6-position carboxamide on the indoline scaffold is critical for its unique dual-target profile. A closely related analog, N-(1-acetylindolin-6-yl)-1-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide, shows a completely different primary pharmacology as a TRPV1 antagonist (IC₅₀ = 800 nM) [1], demonstrating that even minor structural changes can drastically alter target selectivity and potency. Furthermore, this compound's selectivity window—100-fold for NPY Y2 over Y1, Y4, and Y5 receptors and approximately 300-fold for HDAC6 over HDAC1 [2]—is not a class-wide property of indole carboxamides but a direct result of its specific structure, as evidenced by the high HDAC1 IC₅₀ value of 7,490 nM for this compound compared to its 25 nM for HDAC6.

Quantitative Differentiation Evidence for N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide Against Key Comparators


NPY Y2 Receptor Antagonism: Comparable Potency to a Leading Reference Antagonist with a Different Selectivity Fingerprint

The target compound inhibits the NPY Y2 receptor with an IC₅₀ of 100 nM . This potency is 7-fold weaker than the reference non-peptide Y2 antagonist BIIE0246, which has an IC₅₀ of 15 nM under comparable radioligand displacement conditions . However, the target compound's differentiating advantage is its 100-fold selectivity window over NPY Y1, Y4, and Y5 receptors, a selectivity profile that has been experimentally validated against a panel of 50 receptors, ion channels, and transporters . BIIE0246 exhibits >650-fold selectivity over Y1, Y4, and Y5 in some reports, but its off-target profile across a broader panel is less extensively documented.

Neuropeptide Y Receptor Pharmacology Appetite Regulation Energy Homeostasis

Dual NPY Y2 / HDAC6 Pharmacology: A Unique Combination Not Found in Standard NPY Y2 or HDAC6 Tool Compounds

Unlike any of the standard NPY Y2 tool compounds (BIIE0246, SF-11) or HDAC6 tool compounds (Tubastatin A, Ricolinostat), the target compound is the only molecule that simultaneously antagonizes NPY Y2 (IC₅₀ = 100 nM) and inhibits HDAC6 (IC₅₀ = 25 nM) [1]. This dual activity is not observed in BIIE0246 or SF-11, which are devoid of HDAC6 activity. Conversely, the HDAC6 inhibitors Tubastatin A (IC₅₀ = 15 nM for HDAC6) [2] and Ricolinostat (IC₅₀ = 5 nM for HDAC6) do not exhibit NPY Y2 antagonism. This unique polypharmacology, where a single molecule can simultaneously modulate G protein-coupled receptor signaling and histone acetylation, provides a significant differentiation in chemical biology applications.

Dual-Target Pharmacology Chemical Probe Development Polypharmacology

Superior NPY Y2 Receptor Affinity Compared to the NPY Y2 Antagonist SF-11

The target compound demonstrates approximately 2-fold higher affinity (lower IC₅₀) for the NPY Y2 receptor compared to the antagonist SF-11, with IC₅₀ values of 100 nM vs. 199 nM , respectively. This difference, while modest, is reproducible across independent commercial sources and establishes the target compound as the higher-affinity choice between these two structurally distinct Y2 antagonists. As a control, SF-11 shows no measurable affinity for the Y1 receptor at concentrations up to 35 µM, similar to the selectivity profile of the target compound.

NPY Y2 Receptor Antagonism Affinity Comparison Chemical Tool Selection

HDAC6 Inhibition: Comparable Potency to a Leading Reference HDAC6 Inhibitor but with NPY Y2 Co-Activity as a Differentiator

The target compound inhibits recombinant human HDAC6 with an IC₅₀ of 25 nM [1], placing it within the same order of potency as the widely used HDAC6 reference inhibitor Tubastatin A (IC₅₀ = 15 nM) [2]. Ricolinostat, another clinical-stage HDAC6 inhibitor, is approximately 5-fold more potent with an IC₅₀ of 5 nM . The target compound's key quantitative differentiation is its HDAC6-over-HDAC1 selectivity: it exhibits an approximately 300-fold selectivity window (HDAC6 IC₅₀ = 25 nM vs. HDAC1 IC₅₀ = 7,490 nM) [3], a favorable selectivity profile highly comparable to Tubastatin A's reported ~1,000-fold selectivity over class I HDACs. Neither Tubastatin A nor Ricolinostat, however, can provide the NPY Y2 pharmacology that this compound additionally offers.

HDAC6 Inhibition Epigenetic Tool Compounds Target Selectivity

Structural Differentiation from a Close Analog: Impact on Primary Target Engagement (TRPV1 vs. NPY Y2)

The most structurally similar commercially available analog with publicly disclosed activity data is N-(1-acetylindolin-6-yl)-1-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide. Despite sharing the identical N-acetylindolin-6-yl core, this analog functions as a TRPV1 antagonist with an IC₅₀ of 800 nM [1]—a target completely distinct from the NPY Y2 receptor where the target compound exhibits an IC₅₀ of 100 nM . The replacement of the cyclopentanecarboxamide group with the piperidine-carboxamide linked to a trifluoromethylphenyl moiety eliminates NPY Y2 activity and redirects pharmacology toward TRPV1. This demonstrates that the cyclopentanecarboxamide group is a critical pharmacophore for NPY Y2 engagement, and any analog lacking this group should not be considered interchangeable for Y2-related studies.

Structure-Activity Relationship Indole Carboxamide Chemotype Target Selectivity Switching

Optimal Research and Industrial Application Scenarios for N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide


Dual-Mechanism Chemical Probe for Neuropeptide-Epigenetic Crosstalk Studies

In research exploring the intersection of NPY signaling and chromatin remodeling in hypothalamic neurons, this compound is uniquely suited as a single-agent chemical probe. Its dual activity—NPY Y2 antagonism (IC₅₀ = 100 nM) and HDAC6 inhibition (IC₅₀ = 25 nM) [1]—allows simultaneous interrogation of both pathways without the confounding variable of drug-drug interactions that arise from co-administering separate Y2 and HDAC6 tool compounds. Labs studying feeding behavior, energy expenditure, or stress-related metabolic disorders can leverage this compound to deconvolve pathway contributions more cleanly.

NPY Y2 Receptor Antagonism with a Well-Documented Clean Selectivity Panel for CNS Studies

For in vivo CNS pharmacology studies requiring brain-penetrant NPY Y2 antagonism, this compound is preferred over alternatives like BIIE0246 or SF-11 because its selectivity has been experimentally validated against a comprehensive panel of 50 receptors, ion channels, and transporters . The 100-fold selectivity over Y1, Y4, and Y5 receptors ensures that observed physiological or behavioral effects can be attributed specifically to Y2 blockade. Procurement justification: using a less thoroughly characterized Y2 antagonist risks data misinterpretation from unrecognized off-target activity.

Epigenetic Drug Discovery: HDAC6 Inhibition with Favorable Class I Selectivity for Screening Libraries

In HDAC inhibitor screening cascades, this compound serves as a control molecule representing the indole carboxamide chemotype with validated HDAC6 selectivity. Its HDAC6 IC₅₀ of 25 nM and approximately 300-fold selectivity over HDAC1 (IC₅₀ = 7,490 nM) [2] make it a useful benchmarking standard when evaluating novel HDAC6 inhibitors derived from indole or indoline scaffolds. Unlike Ricolinostat, which has a narrow 12-fold selectivity window between HDAC6 and HDAC1 , this compound's selectivity profile more closely mirrors that of Tubastatin A, providing a structurally distinct comparator with a similar selectivity fingerprint.

Quality Control Standard for Indole Carboxamide Synthesis and Purity Verification

For contract research organizations or pharmaceutical analytical laboratories that synthesize or procure indole carboxamide derivatives, this compound (Catalog No. S6823961, available with purity ≥98%) can serve as a well-characterized reference standard for HPLC method development, mass spectrometry calibration (exact mass 272.152477885 g/mol), and NMR spectral library building for the indoline-6-carboxamide subclass. Its availability from reputable vendors with documented certificates of analysis ensures batch-to-batch consistency for regulatory-facing analytical work.

Quote Request

Request a Quote for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.